Intracellular Retention of Radioiodine: DLT vs. Conventional Iodine Labels in Tumor Cells In Vitro
In a comprehensive comparison of nine radiolabels conjugated to the same antibody (MA103) and tested on SK-RC-18 renal carcinoma and SK-OV-6 ovarian carcinoma cell lines, iodine conjugated via conventional methods (chloramine-T) was rapidly released from cells after antibody catabolism, whereas dilactitol-tyramine-conjugated 125I was retained within cells four to five times longer [1]. The prolonged retention is attributed to the lysosomal trapping of the bulky, hydrophilic DLT-catabolite, which resists diffusion through lysosomal membranes, in direct contrast to the small iodotyrosine products of conventional labels that readily exit cells [1].
| Evidence Dimension | Intracellular retention time of radiolabel after antibody catabolism |
|---|---|
| Target Compound Data | 125I-DLT-antibody degradation products retained within cells; retention time 4–5× longer than conventional label |
| Comparator Or Baseline | Conventionally iodinated (chloramine-T) 125I-antibody: rapidly released from cells |
| Quantified Difference | 4- to 5-fold longer intracellular retention for DLT vs. conventional iodine |
| Conditions | In vitro; MA103 antibody on SK-RC-18 (renal carcinoma) and SK-OV-6 (ovarian carcinoma) cell lines |
Why This Matters
For procurement decisions in radioimmunoconjugate research, DLT conjugation is mandatory when the experimental endpoint requires the radiolabel to remain at the cellular site of antibody catabolism; conventionally iodinated antibodies will systematically underestimate target tissue catabolic activity due to rapid label efflux.
- [1] Shih LB, Thorpe SR, Griffiths GL, Diril H, Ong GL, Hansen HJ, et al. The processing and fate of antibodies and their radiolabels bound to the surface of tumor cells in vitro: a comparison of nine radiolabels. J Nucl Med. 1994;35(5):899-908. PMID: 8176479. View Source
